REACTION_CXSMILES
|
CN1CCOCC1.[C:8]([O:12][C:13]([NH:15][CH:16]([CH3:20])[C:17]([OH:19])=O)=[O:14])([CH3:11])([CH3:10])[CH3:9].ClC(OCC(C)C)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[NH2:40][CH:41]([C:47](=[O:49])[CH3:48])[C:42]([O:44][CH2:45][CH3:46])=[O:43]>C1COCC1>[C:8]([O:12][C:13]([NH:15][CH:16]([CH3:20])[C:17]([NH:40][CH:41]([C:47](=[O:49])[CH3:48])[C:42]([O:44][CH2:45][CH3:46])=[O:43])=[O:19])=[O:14])([CH3:9])([CH3:10])[CH3:11] |f:3.4|
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Name
|
|
Quantity
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900 g
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Type
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reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
1690 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC(C(=O)O)C
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Name
|
|
Quantity
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15 L
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.164 L
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Type
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reactant
|
Smiles
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ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
900 g
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Type
|
reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
2700 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(O)C1=CC=C(C)C=C1.NC(C(=O)OCC)C(C)=O
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Name
|
|
Quantity
|
2.5 L
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-25 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −25° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
left
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction was quenched with water (15 L)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×5 L)
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Type
|
WASH
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Details
|
the combined extracts washed with 50% saturated brine (5 L)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 50 to 80% EtOAc in isohexane
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Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)NC(C(=O)OCC)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1850 g | |
YIELD: PERCENTYIELD | 68.7% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |